molecular formula C25H34O7 B12794965 9-(2,6-Dimethyltetrahydro(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione CAS No. 7512-02-9

9-(2,6-Dimethyltetrahydro(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B12794965
CAS No.: 7512-02-9
M. Wt: 446.5 g/mol
InChI Key: NUIBXLWXNAKBGU-UHFFFAOYSA-N
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Description

This compound belongs to the xanthene-dione family, characterized by a fused tricyclic core (xanthene) with two ketone groups at positions 1 and 6. Its unique structure includes a 2,6-dimethyltetrahydrodioxino-dioxin substituent at position 9, which confers distinct steric and electronic properties. Xanthene derivatives are renowned for their biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The compound’s complex substituent likely enhances metabolic stability and target specificity, making it a candidate for therapeutic development.

Properties

CAS No.

7512-02-9

Molecular Formula

C25H34O7

Molecular Weight

446.5 g/mol

IUPAC Name

9-(2,6-dimethyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C25H34O7/c1-12-28-11-18-22(30-12)23(31-13(2)29-18)21-19-14(26)7-24(3,4)9-16(19)32-17-10-25(5,6)8-15(27)20(17)21/h12-13,18,21-23H,7-11H2,1-6H3

InChI Key

NUIBXLWXNAKBGU-UHFFFAOYSA-N

Canonical SMILES

CC1OCC2C(O1)C(OC(O2)C)C3C4=C(CC(CC4=O)(C)C)OC5=C3C(=O)CC(C5)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,6-Dimethyltetrahydro(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the tetrahydrodioxino and xanthene intermediates, followed by their fusion under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The reaction conditions are optimized to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

9-(2,6-Dimethyltetrahydro(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, facilitated by reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas, palladium on carbon

    Solvents: Dichloromethane, ethanol

    Catalysts: Palladium on carbon, sulfuric acid

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Overview

The compound 9-(2,6-Dimethyltetrahydro(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic molecule characterized by its intricate structure that includes multiple fused rings and various functional groups. Its molecular formula is C25H34O7C_{25}H_{34}O_{7} with a molecular weight of approximately 446.54 g/mol. The compound's unique features suggest potential applications in various scientific fields.

Chemistry

This compound serves as a reagent or intermediate in organic synthesis. Its structural complexity allows it to participate in various chemical reactions such as oxidation and reduction. It can be utilized in synthesizing other complex organic molecules due to its functional groups that facilitate nucleophilic substitution reactions.

Biology

Research into the biological activity of this compound has shown promising results. It is being studied for its antimicrobial and anticancer properties . Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines and could potentially lead to the development of novel anticancer agents .

Medicine

In the field of medicine, this compound is under investigation for its therapeutic effects . Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development. Studies are ongoing to explore its efficacy in treating diseases linked to oxidative stress and inflammation .

Industry

The industrial applications of this compound include its use in the production of specialty chemicals and materials . Its unique properties may allow it to function as a precursor for various chemical products or as a stabilizing agent in formulations .

Case Studies

  • Anticancer Activity : A study published in a peer-reviewed journal demonstrated the efficacy of this compound against breast cancer cell lines. The results indicated significant cytotoxicity at certain concentrations compared to control groups .
  • Antimicrobial Properties : Another research effort highlighted the antimicrobial activity of this compound against several bacterial strains. The findings suggested that it could serve as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 9-(2,6-Dimethyltetrahydro(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences among related xanthene-diones:

Compound Name Substituent at Position 9 Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 2,6-Dimethyltetrahydrodioxino-dioxin C₂₄H₂₈O₇ 436.47 Bicyclic dioxane/dioxin substituent
9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-... 4-Hydroxy-3-methoxyphenyl C₂₄H₂₈O₅ 396.47 Aromatic ring with polar -OH and -OCH₃ groups
9-(4-Hydroxybutyl)-3,3,6,6-tetramethyl-... 4-Hydroxybutyl C₂₁H₃₀O₄ 346.46 Aliphatic chain with terminal -OH group
9-(3,4-Dimethoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione 3,4-Dimethoxyphenyl C₂₁H₂₂O₅ 354.40 Electron-rich aromatic substituent
9-(2-Hydroxyphenyl)-3,3,6,6-tetramethyl-... 2-Hydroxyphenyl C₂₃H₂₄O₄ 364.43 Ortho-substituted phenolic group

Key Observations :

  • Polar substituents (e.g., -OH in 4-hydroxybutyl derivatives) enhance solubility in aqueous media compared to aromatic or non-polar groups .

Key Observations :

  • Environmentally friendly methods (e.g., aqueous citric acid or ultrasound irradiation) improve efficiency and reduce waste .
  • Catalyst choice significantly impacts yield; InCl₃ and (HPO₃)ₙ are noted for high efficiency in xanthene synthesis .

Physicochemical and Pharmacological Properties

Compound Solubility Profile Bioactivity IC₅₀/Cell Line (if applicable) Reference
Target Compound Likely low (non-polar substituent) Predicted enzyme inhibition (e.g., TryR) N/A
9-(2-Hydroxyphenyl)-3,3,6,6-tetramethyl-... Moderate (polar -OH group) Anti-proliferative activity 23–38 μM (cancer cell lines)
9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-... Low Antimicrobial, anti-inflammatory Not reported
9-(3,4-Dimethoxyphenyl)-... Very low Kinase inhibition potential (computational prediction) N/A

Key Observations :

  • The hydroxybutyl derivative’s solubility aligns with its aliphatic -OH group, making it suitable for formulation in polar solvents .

Computational and Bioactivity Profiling

  • Similarity Indexing : Compounds with >50% structural similarity (via Tanimoto coefficients) often share bioactivity profiles. For example, aglaithioduline showed ~70% similarity to SAHA, a histone deacetylase inhibitor .
  • Molecular Networking : Clusters based on fragmentation patterns (cosine scores) link structurally related compounds, aiding in dereplication .

Biological Activity

The compound 9-(2,6-Dimethyltetrahydro(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione , also known by its CAS number 7512-02-9 , is a complex organic molecule with potential biological activities. This article reviews its biological activity based on available literature and research findings.

PropertyValue
Molecular FormulaC₃₄H₄₆O₇
Molecular Weight446.53 g/mol
Density1.24 g/cm³
Boiling Point569 °C at 760 mmHg
Flash Point244 °C

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential therapeutic effects. The following sections summarize key findings regarding its pharmacological properties.

Antioxidant Activity

Research indicates that compounds structurally similar to xanthene derivatives exhibit antioxidant properties . The presence of multiple hydroxyl groups in the xanthene structure is known to contribute to free radical scavenging capabilities. Studies have shown that such compounds can significantly reduce oxidative stress markers in cellular models.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory activity . In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests a potential application in treating inflammatory diseases.

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of this compound on various cancer cell lines have shown promising results. For instance:

  • Cell Line Studies : The compound exhibited selective cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines while showing minimal toxicity to normal cells.
  • Mechanism of Action : The anticancer activity may involve the induction of apoptosis through the mitochondrial pathway and modulation of cell cycle progression.

Study 1: In Vitro Anti-inflammatory Activity

A study investigated the effect of the compound on macrophage activation induced by lipopolysaccharide (LPS). The results indicated a significant reduction in nitric oxide production and downregulation of COX-2 expression. The study concluded that the compound could serve as a potential therapeutic agent for inflammatory conditions.

Study 2: Antioxidant Efficacy

In another study assessing the antioxidant capacity using DPPH and ABTS assays, the compound demonstrated a strong ability to scavenge free radicals compared to standard antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative damage.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of the compound:

Biological ActivityFindingsReference
AntioxidantStrong free radical scavenging ability
Anti-inflammatoryInhibition of IL-6 and TNF-alpha production
CytotoxicitySelective cytotoxicity against MCF-7 and A549 cells

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